molecular formula C15H24N2O B7868275 N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline

N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline

Cat. No.: B7868275
M. Wt: 248.36 g/mol
InChI Key: RDWGPIIOUXWSSU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline is an organic compound that features a complex structure with multiple functional groups It is a derivative of aniline, a primary aromatic amine, and contains both dimethylamino and oxan-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline typically involves the alkylation of N,N-dimethylaniline with an appropriate oxan-4-ylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran, and the reaction is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to scalable production methods. Catalysts may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed under acidic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxan-4-yl group may enhance solubility and bioavailability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

N,N-dimethyl-4-[(oxan-4-ylmethylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-17(2)15-5-3-13(4-6-15)11-16-12-14-7-9-18-10-8-14/h3-6,14,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWGPIIOUXWSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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